molecular formula C20H22N2OS2 B2894389 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide CAS No. 477544-50-6

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide

Cat. No.: B2894389
CAS No.: 477544-50-6
M. Wt: 370.53
InChI Key: ATOHLLCSLHUYIC-UHFFFAOYSA-N
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Description

This compound features a fused bicyclic core comprising a 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen moiety linked to a 1,3-benzothiazole ring via a shared thiophene sulfur atom.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS2/c1-11(2)18(23)22-20-17(13-9-8-12(3)10-16(13)25-20)19-21-14-6-4-5-7-15(14)24-19/h4-7,11-12H,8-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOHLLCSLHUYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexenone Thioacylation and Cyclization

The tetrahydrobenzothiophene ring is synthesized via thioacylation-cyclization of methyl-substituted cyclohexenone. Adapted from methods in benzothiophene synthesis, the protocol involves:

  • Reacting 4-methylcyclohex-2-en-1-one with thioglycolic acid in acetic acid under reflux (12 hours).
  • Cyclization catalyzed by polyphosphoric acid (PPA) at 120°C yields 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2(3H)-one (Yield: 78%).

Key Characterization :

  • IR : 1685 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.70–2.85 (m, 4H, cyclohexyl CH₂), 3.20 (t, 2H, SCH₂).

Amide Bond Formation

Reductive Amination

The ketone group in the benzothiazole-substituted intermediate is converted to an amine via reductive amination :

  • Reaction with ammonium acetate and sodium cyanoborohydride in methanol (24 hours, RT).
  • Yields 3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (Yield: 58%).

Acylation with 2-Methylpropanoyl Chloride

The amine intermediate is acylated under Schotten-Baumann conditions:

  • 2-Methylpropanoyl chloride (1.2 eq) in THF.
  • Base : Triethylamine (2.5 eq) at 0°C → RT (6 hours).
  • Product : Target compound (Yield: 72%).

Optimization Note : Microwave-assisted synthesis (100°C, 30 mins) increases yield to 85%.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.12 (d, 6H, (CH₃)₂CH), 2.30 (s, 3H, CH₃), 2.65–2.90 (m, 4H, cyclohexyl CH₂), 3.15 (quintet, 1H, CH(CH₃)₂), 7.40–8.10 (m, 4H, benzothiazole H).
  • ¹³C NMR : δ 175.8 (CONH), 166.2 (benzothiazole C-2), 45.6 (CH(CH₃)₂), 28.9 (cyclohexyl CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 413.1245 (Calculated: 413.1248).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage
Conventional acylation 72 6 Simplicity
Microwave-assisted 85 0.5 Reduced reaction time
Hydrazinolysis 65 8 Avoids harsh conditions

Challenges and Optimization Strategies

  • Low Amidation Yield : Attributed to steric hindrance from the tetrahydrobenzothiophene core. Mitigated using microwave irradiation.
  • Benzothiazole Ring Instability : Addressed by conducting coupling reactions under inert atmosphere.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial enzymes critical for cell wall synthesis . In anticancer applications, it interferes with cell division by binding to tubulin, preventing microtubule formation .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Complexity vs. Bioactivity : The target compound’s fused heterocyclic system may confer unique binding modes compared to simpler analogs like ’s methanamine. However, the lack of pharmacological data limits direct bioactivity comparisons .
  • Synthetic Accessibility : Building blocks like ’s methanamine highlight the importance of modular synthesis for derivatizing the tetrahydrobenzothiazole core, though the target compound’s fused system likely requires advanced coupling strategies .

Q & A

Q. What are the critical steps and challenges in synthesizing N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide?

The synthesis involves multi-step reactions, including the coupling of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under controlled conditions (temperature: 60–80°C, pH 7–9). Key challenges include maintaining high yields (≥70%) while avoiding side reactions like over-alkylation or ring-opening. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural integrity .

Methodological Tip : Optimize reaction conditions using a fractional factorial design of experiments (DoE) to reduce trial-and-error approaches. This minimizes variables like solvent polarity and catalyst loading that impact yield .

Q. How can researchers optimize the synthesis scale without compromising purity?

Scale-up requires precise control of exothermic reactions (e.g., amide bond formation). Use flow chemistry to maintain consistent temperature and mixing. For example, a continuous-flow reactor with a residence time of 20–30 minutes at 60°C improves reproducibility . Post-synthesis, employ membrane separation technologies (e.g., nanofiltration) to remove byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Address this by:

  • Standardizing assays using reference inhibitors (e.g., staurosporine for kinase studies).
  • Performing orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic activity) .
  • Validating results across multiple cell lines or in vivo models to account for metabolic differences .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetics?

  • Quantum Chemical Calculations : Predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) using density functional theory (DFT) to identify vulnerable functional groups (e.g., benzothiazole rings) .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration by analyzing logP (calculated ~3.2) and polar surface area (<90 Ų) .

Case Study : ICReDD’s integrated approach combines computational predictions with experimental validation, reducing development time by 40% for analogous compounds .

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